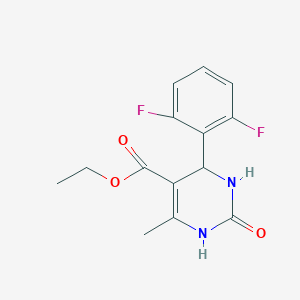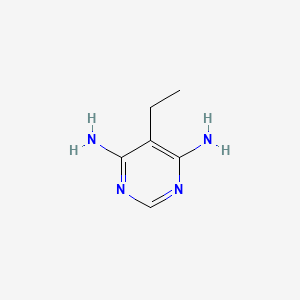
Fmoc-a-methyl-L-Isoleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-a-methyl-L-Isoleucine: is a derivative of the amino acid isoleucine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group is a widely used protecting group for the amino function in peptide synthesis due to its stability under basic conditions and ease of removal under mildly acidic conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-a-methyl-L-Isoleucine typically involves the protection of the amino group of a-methyl-L-isoleucine with the Fmoc group. This can be achieved through the reaction of a-methyl-L-isoleucine with Fmoc chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are generally mild, and the product is purified through standard techniques such as crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized for maximum yield and purity, and the product is typically purified using high-performance liquid chromatography (HPLC) to ensure it meets the required specifications .
化学反应分析
Types of Reactions: Fmoc-a-methyl-L-Isoleucine undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under mildly acidic conditions, allowing the free amino group to participate in further reactions.
Coupling Reactions: The free amino group can react with carboxyl groups of other amino acids or peptides to form peptide bonds.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used for peptide bond formation.
Major Products: The primary products formed from these reactions are peptides and oligopeptides, which can be further modified or used in various applications .
科学研究应用
Chemistry: Fmoc-a-methyl-L-Isoleucine is used as a building block in the synthesis of peptides and proteins. It is particularly useful in the synthesis of peptides with a-methylated amino acids, which can enhance the stability and bioactivity of the peptides .
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. These peptides can serve as probes or inhibitors in various biochemical assays .
Medicine: Peptides containing this compound are explored for their potential therapeutic applications. They can be used in the development of peptide-based drugs, particularly those targeting specific proteins or pathways involved in diseases .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and diagnostic agents. It is also used in the development of new materials and biomolecules with specific properties .
作用机制
The mechanism of action of Fmoc-a-methyl-L-Isoleucine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide chain is assembled, the Fmoc group is removed, allowing the free amino group to participate in further reactions or interactions .
Molecular Targets and Pathways: Peptides synthesized using this compound can target various molecular pathways and proteins, depending on their sequence and structure. These peptides can modulate enzyme activity, inhibit protein-protein interactions, or act as signaling molecules .
相似化合物的比较
Fmoc-L-Isoleucine: Similar to Fmoc-a-methyl-L-Isoleucine but without the methyl group on the alpha carbon.
Fmoc-N-methyl-L-Isoleucine: Another derivative with a methyl group on the nitrogen atom.
Uniqueness: this compound is unique due to the presence of the methyl group on the alpha carbon, which can enhance the stability and bioactivity of the peptides synthesized using this compound. This modification can also influence the conformation and properties of the resulting peptides, making them suitable for specific applications .
属性
分子式 |
C22H25NO4 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylpentanoic acid |
InChI |
InChI=1S/C22H25NO4/c1-4-14(2)22(3,20(24)25)23-21(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19H,4,13H2,1-3H3,(H,23,26)(H,24,25)/t14-,22-/m0/s1 |
InChI 键 |
TZBPFKBKTDHMEU-FPTDNZKUSA-N |
手性 SMILES |
CC[C@H](C)[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CCC(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B12848393.png)







![(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B12848448.png)
![N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12848450.png)
![tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate](/img/structure/B12848464.png)



